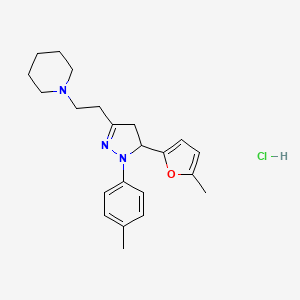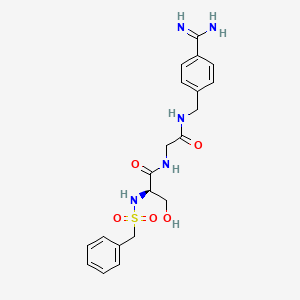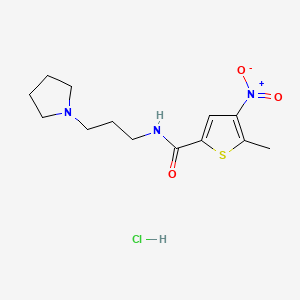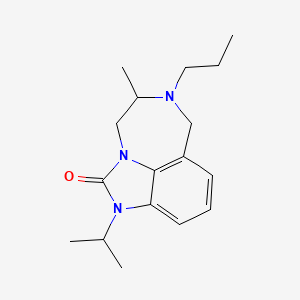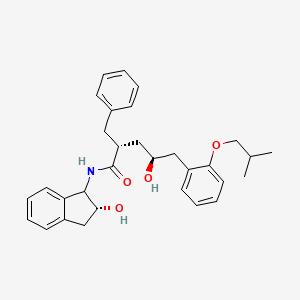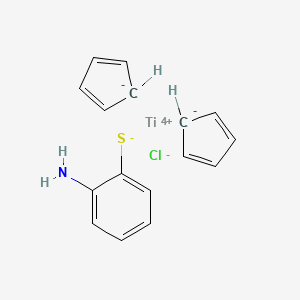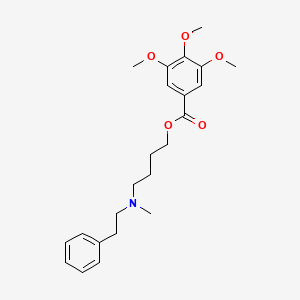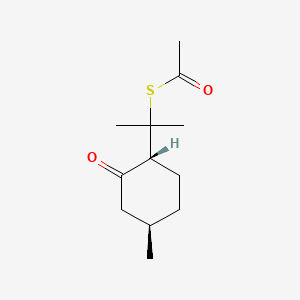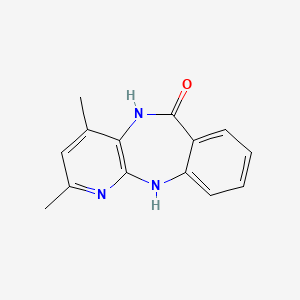
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a heterocyclic compound that belongs to the benzodiazepine family. This compound is known for its potential applications in medicinal chemistry, particularly as a ligand for muscarinic receptors. It has been studied for its selective binding affinities and antagonistic activities towards specific receptor subtypes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-N-(2-chloropyridyl-3-yl)benzamide.
Reaction Conditions: In a 1000 ml reaction flask, 600 ml of butanol, 100 g of 2-amino-N-(2-chloropyridyl-3-yl)benzamide, and 2 ml of concentrated sulfuric acid are added. The reaction mixture is refluxed for 3 hours at a temperature of 80°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions and purification steps are optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one has several scientific research applications:
Chemistry: It is used in the synthesis of fluorescent derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with muscarinic receptors, particularly the M2 subtype.
Medicine: It has potential therapeutic applications as a selective muscarinic receptor antagonist, which can be useful in treating conditions like bradycardia.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in chemical synthesis
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its binding to muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, such as the reduction of bradycardia. The compound shows high selectivity for the M2 muscarinic receptor subtype, making it a valuable tool in pharmacological research .
Comparación Con Compuestos Similares
Similar Compounds
5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: This compound shares a similar core structure but lacks the 2,4-dimethyl substitution.
AF-DX 116:
Uniqueness
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for the M2 muscarinic receptor. This makes it particularly useful in research focused on selective receptor targeting and therapeutic applications.
Propiedades
Número CAS |
114368-13-7 |
|---|---|
Fórmula molecular |
C14H13N3O |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2,4-dimethyl-5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C14H13N3O/c1-8-7-9(2)15-13-12(8)17-14(18)10-5-3-4-6-11(10)16-13/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Clave InChI |
NEJSZRPFHKBQHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1NC(=O)C3=CC=CC=C3N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



